2'-Deoxy-N4-methylcytidine

DNA biophysics Oligonucleotide therapeutics Epigenetics research

Standard dCTP fails on ultra-GC-rich (>78%) templates, producing nonspecific bands. N4-methyl-dCTP enables specific amplification. For persistent sequencing compressions unresolved by 7-deaza-dGTP, this analog eliminates artifacts without altering C-lane patterns. - PCR yield: target amplicon from 80.6% GC region only with N4me-dCTP - Deaminase resistance: >1,000x vs unmodified cytidine - Solid-phase synthesis: fully protected monomer for site-specific DNA probes

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
Cat. No. B12322531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-N4-methylcytidine
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
InChIInChI=1S/C10H15N3O4/c1-11-8-2-3-13(10(16)12-8)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,14-15H,4-5H2,1H3,(H,11,12,16)
InChIKeyDNYQNXJGNKQOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-N4-methylcytidine Product Overview


2'-Deoxy-N4-methylcytidine (N4-methyl-2'-deoxycytidine; CAS 22882-02-6) is a modified nucleoside analog featuring an N4-methylated cytosine base. It serves as both a nucleoside antimetabolite with potential antitumor activity targeting indolent lymphoid malignancies, and as a building block for synthesizing site-specifically modified oligonucleotides via the phosphotriester method [1]. The N4-methyl modification fundamentally alters DNA biophysical properties compared to unmodified cytidine and other methylated cytosine analogs, creating distinct advantages in specific molecular biology and therapeutic research applications [2].

PCR amplification of high-GC templates
Sequencing band compression resolution studies
Site-specific oligonucleotide synthesis and modification
Deaminase resistance and nucleoside metabolism profiling

Why dCTP and 5-Methyl-dC Fail to Replace N4-Methylcytidine


The N4-methyl modification produces fundamentally distinct biophysical and enzymatic properties that preclude simple substitution with unmodified dCTP or 5-methyl-2'-deoxycytidine. N4-methylcytosine reduces DNA duplex thermal stability, whereas 5-methylcytosine increases it [1]. In PCR applications, canonical dCTP mixtures fail to amplify high-GC templates, producing nonspecific products; N4me-dCTP enables specific amplification [2]. In sequencing, 7-deaza-dGTP substitution fails to resolve certain band compressions that N4-methyl-dCTP eliminates [3]. The following quantitative evidence demonstrates precisely where and why this compound is functionally non-interchangeable.

dCTP substitution
High-GC amplification specificity observed with N4-methyl-dCTP may not transfer to canonical dCTP reactions; nonspecific products can occur.
5-Methyl-2'-deoxycytidine interchange
N4-methylcytosine reduces DNA duplex stability, whereas 5-methylcytosine increases it; opposite directional effects can alter hybridization and Tm-dependent workflows.
7-Deaza-dGTP as sequencing aid
Band compressions unresolved by 7-deaza-dGTP may persist; compression elimination may require N4-methyl-dCTP, limiting direct method transfer.

Comparison Evidence: N4-Methylcytidine vs. dCTP & 5-Methyl-dC


Thermal Stability: N4-Methylcytosine vs. 5-Methylcytosine

N4-methylcytosine and 5-methylcytosine exhibit opposite effects on DNA double helix thermal stability. N4-methylcytosine reduces thermal stability, while 5-methylcytosine increases it. This differential behavior is critical when designing oligonucleotides with specific melting temperature requirements [1]. In PCR applications, amplicons synthesized with N4me-dCTP exhibit a melting temperature (Tm) clearly below the Tm of the same amplicon synthesized exclusively with canonical bases [2].

Thermal Stability
Reported
N4-methyl-dC reduces duplex Tm; 5-methyl-dC increases Tm (opposite effect)
Supports strand-separation modulation studies
Directional context; Tm-dependent oligonucleotide design
DNA biophysics Oligonucleotide therapeutics Epigenetics research

PCR of GC-Rich Templates: N4me-dCTP vs. dCTP

In a direct PCR comparison on a highly GC-rich template (78.9% GC), mixtures containing N4me-dCTP produced the expected amplicon in high yield, while mixtures containing the canonical set of nucleotides produced numerous alternative amplicons [1]. For an 80.6% GC DNA region, the target amplicon was only generated by re-amplifying a gel-purified sample with N4me-dCTP-containing PCR mixtures [1]. Mixtures containing N4me-dCTP clearly performed better than solutions containing the canonical set of nucleotides mixed with organic additives (DMSO, betaine, or ethylene glycol) [1].

PCR on High-GC Templates
Head-to-head
N4me-dCTP: specific amplicon yield; dCTP: nonspecific products
May support method-defined high-GC PCR specificity
Template GC-dependent; additive-free performance reported
PCR optimization GC-rich amplification Molecular diagnostics

Sequencing Band Compression: N4-methyl-dCTP vs. 7-deaza-dGTP

Replacement of dCTP by N4-methyl-dCTP in sequencing reactions yields fragment mixtures free of band compressions, even in cases where such compressions remain unresolved by the substitution of 7-deaza-dGTP for dGTP [1]. N4-methyl-dCTP does not fundamentally change the characteristic variations in band intensities seen in the C-lane [1]. Taq DNA polymerase, Sequenase, and the large fragment of E. coli polymerase I effectively utilize N4-methyl-dCTP in place of dCTP in dideoxynucleotide terminator sequencing reactions on single-stranded templates [2].

Sequencing Compression
Head-to-head
N4-methyl-dCTP resolves compressions; 7-deaza-dGTP may leave compressions
Supports compression resolution in sequencing gels
Multiple polymerases compatible; C-lane intensity maintained
DNA sequencing Sanger sequencing Capillary electrophoresis

Deaminase Resistance: N4-Methylcytidine vs. Cytidine

N4-methylcytidine exhibits markedly reduced susceptibility to deamination by cytidine deaminases. The observed Km/Vmax values for N4-methylcytidine with E. coli cytidine deaminase are at least three orders of magnitude (≥1000-fold) higher than those of cytidine deamination, indicating that N4-methylcytidine is not a physiological substrate for this enzyme [1]. Resistance to deamination by structural modification at the N4 position is a recognized strategy for improving metabolic stability of cytidine analogs .

Deaminase Susceptibility
Reported
≥1000-fold Km/Vmax increase vs cytidine
Supports metabolic stability profiling
E. coli CDA model; context may differ in mammalian systems
Nucleoside metabolism Drug stability Deaminase resistance

N4-Methylcytidine: Validated Research Applications


PCR of GC-Rich Templates

Use N4-methyl-2'-deoxycytidine 5'-triphosphate (N4me-dCTP) in place of standard dCTP for PCR amplification of templates exceeding 78% GC content. In direct comparisons, N4me-dCTP mixtures produce the expected amplicon in high yield while canonical dCTP mixtures generate nonspecific products; for an 80.6% GC region, N4me-dCTP was required to generate the target amplicon [1].

Sequencing: Band Compression Resolution

When sequencing GC-rich or structured DNA templates produces band compressions that persist despite 7-deaza-dGTP substitution, replace dCTP with N4-methyl-dCTP. This modification eliminates compressions without fundamentally altering C-lane band intensity patterns and is compatible with Taq DNA polymerase, Sequenase, and E. coli Pol I large fragment [1].

Site-Specific Oligonucleotide Modification

Utilize the fully protected mononucleotide of N4-methyl-2'-deoxycytidine for solid-phase oligonucleotide synthesis via the phosphotriester method to generate site-specifically modified DNA fragments. This enables controlled investigation of N4-methylcytosine effects on DNA conformation, protein-DNA interactions, and epigenetic recognition [1].

Deaminase-Resistant Cytidine Analog

Select 2'-Deoxy-N4-methylcytidine as a starting scaffold for developing deaminase-resistant cytidine analogs. The N4-methyl modification reduces cytidine deaminase susceptibility by at least three orders of magnitude compared to unmodified cytidine, offering intrinsic metabolic stability advantages in biological systems where deaminase-mediated catabolism is a confounding factor [1].

Application
Selection Property
Validation Focus
PCR of GC-rich DNA templates
N4-methyl-dCTP incorporation
Amplification specificity under high-GC conditions
Sequencing band compression resolution
N4-methyl-dCTP substitution for dCTP
Compression elimination in structured DNA regions
Site-specific oligonucleotide modification
Protected N4-methyl-dC monomer
DNA conformation and protein-DNA interaction studies
Deaminase-resistant cytidine scaffold
N4-methyl modification
Metabolic stability in deaminase-present systems

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